molecular formula C8H14O B2801769 1,3,3-Trimethylcyclobutane-1-carbaldehyde CAS No. 2294843-45-9

1,3,3-Trimethylcyclobutane-1-carbaldehyde

Cat. No.: B2801769
CAS No.: 2294843-45-9
M. Wt: 126.199
InChI Key: YFODHJMWYQDSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,3-Trimethylcyclobutane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a derivative of cyclobutane, featuring three methyl groups attached to the cyclobutane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,3-Trimethylcyclobutane-1-carbaldehyde can be synthesized through the oxidation of 1,3,3-trimethylcyclobutanol. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

    Oxidation: 1,3,3-Trimethylcyclobutane-1-carboxylic acid.

    Reduction: 1,3,3-Trimethylcyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1,3,3-Trimethylcyclobutane-1-carbaldehyde is utilized in several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules

    Biology: As a probe to study enzyme-catalyzed reactions involving aldehydes. It can be used to investigate the mechanisms of aldehyde dehydrogenases and other related enzymes.

    Medicine: Potential use in drug discovery and development. Its structural features may be exploited to design new pharmaceuticals with specific biological activities.

    Industry: Used in the production of fragrances and flavoring agents due to its aldehyde functional group, which imparts distinct aromatic properties.

Mechanism of Action

The mechanism of action of 1,3,3-trimethylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets, primarily through its aldehyde functional group. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of Schiff bases or other adducts. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,3-Trimethylcyclohexane-1-carbaldehyde: A similar compound with a cyclohexane ring instead of a cyclobutane ring.

    1,3,3-Trimethylcyclopentane-1-carbaldehyde: A similar compound with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

1,3,3-Trimethylcyclobutane-1-carbaldehyde is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to its cyclohexane and cyclopentane analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1,3,3-trimethylcyclobutane-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)4-8(3,5-7)6-9/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFODHJMWYQDSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.